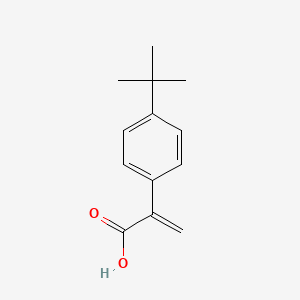
2-(4-Tert-butylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)prop-2-enoic acid, also known as (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is a solid substance with a melting point of 195-197°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)prop-2-enoic acid typically involves the alkylation of phenol with isobutene, followed by subsequent reactions to introduce the prop-2-enoic acid group . The reaction conditions often require acid catalysts to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and controlled conditions to ensure high yield and purity. The use of certified reference materials and adherence to quality control standards is crucial in the pharmaceutical industry .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference material in analytical chemistry.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-sec-Butylphenyl)prop-2-enoic acid: This compound has a similar structure but with a sec-butyl group instead of a tert-butyl group.
2-(4-Isobutylphenyl)prop-2-enoic Acid: This compound features an isobutyl group, offering different steric and electronic properties.
Uniqueness
2-(4-Tert-butylphenyl)prop-2-enoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
GQNYIHVPNLKNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


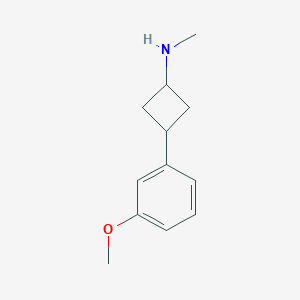

![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
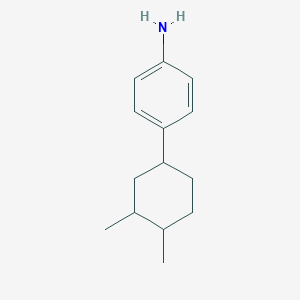
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)

![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)

![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
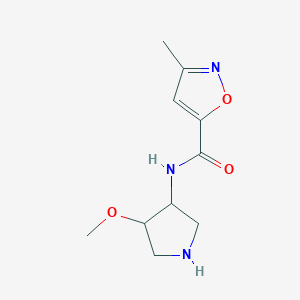
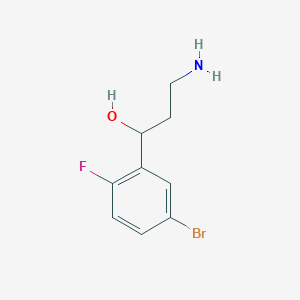

![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
